![molecular formula C12H21N3O2 B2446758 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one CAS No. 2225144-54-5](/img/structure/B2446758.png)

1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

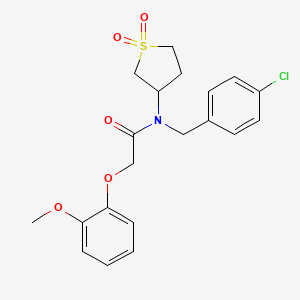

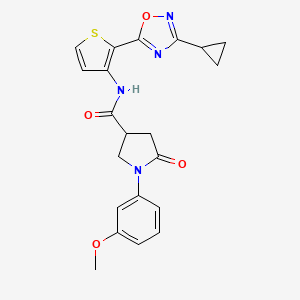

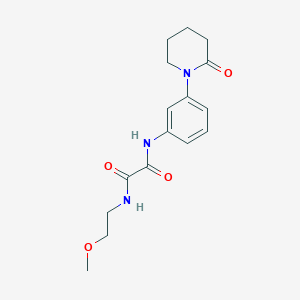

“1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one”, also known as MPMP, is a chemical compound that belongs to the class of piperidines, which are organic nitrogen-based compounds. It has a molecular weight of 239.32 .

Molecular Structure Analysis

The IUPAC name for this compound is 5,5’-azanediylbis(1-methylpiperidin-2-one). The InChI code is 1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3 . This suggests that the compound contains two piperidin-2-one rings connected by a nitrogen atom, with each ring having a methyl group attached to it.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Further physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.科学的研究の応用

Chiral Building Block for Piperidine-Related Alkaloids

1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one has been explored as a chiral building block for synthesizing piperidine-related alkaloids. This application is significant in the field of organic chemistry, especially in the synthesis of complex natural products and pharmaceutical compounds. A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was examined as a promising chiral building block for these alkaloids (Takahata et al., 2002).

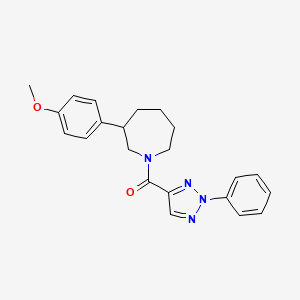

Synthesis of Serotonin Receptor Antagonists

Research has been conducted on the microwave-assisted synthesis of novel compounds related to 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one, which have shown potential as serotonin 5-HT3 receptor antagonists. These findings are important for the development of new drugs targeting serotonin receptors, particularly in the treatment of conditions like irritable bowel syndrome or chemotherapy-induced nausea and vomiting (Mahesh et al., 2004).

Transformation to 3-oxopiperidin-2-ones

The compound has been evaluated for its potential in the transformation of methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones. This process involves the use of concentrated sulfuric acid and is significant for the synthesis of various piperidine derivatives (Dejaegher et al., 2008).

CGRP Receptor Inhibitor Synthesis

A potent calcitonin gene-related peptide (CGRP) receptor antagonist, which includes a structural component similar to 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one, has been developed. This compound has potential therapeutic applications in treating migraine and other conditions related to CGRP (Cann et al., 2012).

Nitrosation and Mutagenicity Studies

The compound has also been studied in the context of nitrosation reactions, which are critical for understanding the formation of potentially mutagenic and carcinogenic compounds in certain dietary and environmental contexts (Shenoy et al., 1992).

Biological Activity Evaluation

The compound's derivatives have been synthesized and evaluated for antimicrobial and analgesic activities. This research is crucial in the discovery of new drugs with potential applications in treating infections and pain management (Nosova et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDZZTWVRWWWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)NC2CCC(=O)N(C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)

![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)